8-Methylquinoline-5-sulfonyl chloride
Description
Significance of Sulfonyl Chlorides as Key Synthons in Organic Chemistry
Sulfonyl chlorides (R-SO2Cl) are a class of highly reactive and versatile organic compounds that serve as crucial intermediates in synthesis. nbinno.com Their importance stems from the electrophilic nature of the sulfur atom and the fact that the chloride ion is an excellent leaving group. fiveable.me This reactivity allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a wide variety of nucleophiles, such as amines, alcohols, and thiols. nbinno.comfiveable.me
The reaction with amines is particularly noteworthy as it yields sulfonamides, a functional group present in a vast array of pharmaceutical drugs. nbinno.comfiveable.me Similarly, reactions with alcohols produce sulfonate esters, which are also valuable intermediates in organic synthesis. fiveable.me The ability to introduce a sulfonyl group into a molecule opens up numerous pathways for further functionalization or for use as a protecting group. fiveable.me Consequently, sulfonyl chlorides are indispensable tools for medicinal chemists and are widely used in the synthesis of drugs, dyes, and agrochemicals. marketpublishers.comquora.com
| Reactant (Nucleophile) | Product | Significance |
|---|---|---|
| Amines (R'-NH2) | Sulfonamides (R-SO2-NHR') | Core structure in many antibacterial and diuretic drugs. fiveable.memarketpublishers.com |
| Alcohols (R'-OH) | Sulfonate Esters (R-SO2-OR') | Important intermediates and protecting groups in synthesis. fiveable.me |
| Thiols (R'-SH) | Thiosulfonates (R-SO2-SR') | Used in the synthesis of various sulfur-containing compounds. fiveable.me |
The Quinoline (B57606) Scaffold as a Privileged Structure in Contemporary Chemical Science
The quinoline ring system, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation is due to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netnih.govfrontiersin.org The versatility of the quinoline core allows it to interact with various biological targets, leading to its use in the development of drugs with diverse therapeutic applications.
Quinoline derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory activities. nih.govnih.govbenthamdirect.com The ability to functionalize the quinoline ring at multiple positions enables chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its biological efficacy and pharmacokinetic profile. researchgate.netfrontiersin.org This structural adaptability makes the quinoline scaffold a cornerstone in modern drug design and discovery. nih.govfrontiersin.org
Positioning of 8-Methylquinoline-5-sulfonyl Chloride within the Landscape of Quinoline Derivatives
This compound uniquely combines the reactive potential of the sulfonyl chloride group with the biologically significant quinoline scaffold. This strategic combination makes it a powerful intermediate for synthesizing novel quinoline-based compounds. The sulfonyl chloride at the 5-position acts as a reactive handle, allowing for the attachment of various side chains through the formation of sulfonamides or sulfonate esters. nbinno.com
Table of Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Primary subject of the article |
| Sulfonyl chloride | Functional group class |
| Quinoline | Core heterocyclic scaffold |
| Sulfonamide | Product of reaction with amines |
| Sulfonate Ester | Product of reaction with alcohols |
| Thiosulfonate | Product of reaction with thiols |
| 8-hydroxyquinoline-5-sulfonyl chloride | An analogous compound used for comparison |
Structure
3D Structure
Properties
IUPAC Name |
8-methylquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSKUQBKUDCALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)S(=O)(=O)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557652 | |
| Record name | 8-Methylquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120164-05-8 | |
| Record name | 8-Methylquinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methylquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 8 Methylquinoline 5 Sulfonyl Chloride
Precursor Synthesis Strategies for 8-Methylquinoline (B175542)
The foundational step in producing 8-methylquinoline-5-sulfonyl chloride is the efficient synthesis of its precursor, 8-methylquinoline. The primary strategies involve either building the quinoline (B57606) ring system with the methyl group already in place or, less commonly, functionalizing a pre-existing quinoline ring.
Classical methods for quinoline synthesis are particularly well-suited for preparing 8-substituted derivatives. The Skraup and Doebner-von Miller reactions, for instance, utilize anilines as key starting materials. By employing an ortho-substituted aniline (B41778), such as o-toluidine (B26562), the resulting cyclization product is the corresponding 8-substituted quinoline. researchgate.net In the Skraup synthesis, aniline is reacted with glycerol (B35011), a strong acid like sulfuric acid, and an oxidizing agent (often the nitrobenzene (B124822) corresponding to the aniline used). rsc.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes conjugate addition with the aniline, followed by acid-catalyzed cyclization and dehydrogenation to form the quinoline ring. researchgate.net
More contemporary approaches offer improved regioselectivity and milder reaction conditions through the use of transition metal catalysts. For example, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported as an efficient route to substituted quinolines. mdpi.com Similarly, cobalt-catalyzed reactions involving the cyclization of acetophenones and anilines provide access to diverse quinoline skeletons with high functional group tolerance. mdpi.com These methods often proceed via C-H bond activation, providing a powerful tool for constructing the quinoline core. mdpi.commdpi.com
| Method | Key Reagents | Typical Conditions | Key Feature |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Reflux, strong acid | Classic one-pot synthesis; use of o-toluidine yields 8-methylquinoline. researchgate.netrsc.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | Heating, acid catalyst | Allows for varied substituents on the pyridine (B92270) half of the quinoline. rsc.org |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with α-methylene group | Base or acid catalysis, often under microwave conditions | High efficiency and atom economy for polysubstituted quinolines. mdpi.com |
| Rhodium-Catalyzed Cyclization | Aniline derivative, Alkynyl ester, Rhodium catalyst | Mild conditions, involves C-H bond activation | Modern, highly regioselective method. mdpi.com |
While building the quinoline core from an appropriately substituted aniline is the most direct route to 8-methylquinoline, strategies involving the functionalization of a pre-formed quinoline ring are also an area of active research. These methods typically rely on transition metal-catalyzed C-H activation to introduce substituents at specific positions. mdpi.com Directing a methyl group to the C8 position of an unsubstituted quinoline is challenging due to the electronic nature of the ring system. However, the development of regioselective C-H functionalization protocols continues to expand the toolkit for creating diversely substituted quinolines that might otherwise be difficult to access through classical means. mdpi.com
Direct Sulfonylation and Chlorosulfonation Procedures for Quinoline Systems
Once 8-methylquinoline is obtained, the next critical step is the introduction of the sulfonyl chloride group at the C5 position. This is typically achieved through electrophilic aromatic substitution.
The most common method for introducing a sulfonyl chloride group onto an aromatic ring is direct reaction with chlorosulfonic acid (ClSO₃H). This powerful reagent serves as both the sulfonating agent and the solvent. In a typical procedure analogous to the synthesis of other quinoline sulfonyl chlorides, 8-methylquinoline would be added slowly to an excess of cold (e.g., 0 °C) chlorosulfonic acid. nih.govchemicalbook.com Following the initial addition, the reaction mixture is often heated for a prolonged period to drive the sulfonation to completion. nih.govchemicalbook.com
| Reagent(s) | Temperature Profile | Reaction Time | Work-up Procedure |
|---|---|---|---|
| Chlorosulfonic Acid | Initial addition at 0-5 °C, followed by heating (e.g., 100 °C). nih.govchemicalbook.com | Several hours to overnight. nih.govchemicalbook.com | Quenching on ice, filtration/extraction. chemicalbook.com |
| Chlorosulfonic Acid, then Thionyl Chloride | Sulfonation followed by heating with thionyl chloride (e.g., 70 °C). chemicalbook.com | Sulfonation (overnight), chlorination (1-2 hours). chemicalbook.com | Quenching on ice, extraction with organic solvent. chemicalbook.com |
The directing effect of the C8-methyl group is crucial for achieving the desired this compound isomer. The methyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. In the quinoline ring system, the positions ortho (C7) and para (C5) to the C8 substituent are activated. Due to significant steric hindrance at the C7 position (the peri position), the incoming electrophile (the chlorosulfonyl group) is predominantly directed to the more accessible C5 position. This steric control is a key factor in the regioselective outcome of the reaction. A similar directing effect is observed in the chlorosulfonation of 8-hydroxyquinoline (B1678124), which also yields the 5-sulfonyl chloride derivative as the major product. nih.gov
Advanced Synthetic Pathways for Analogs of Quinoline Sulfonyl Chlorides
Beyond direct chlorosulfonation, advanced methodologies have been developed for synthesizing quinoline sulfonyl chlorides and their analogs, often under milder and more efficient conditions. One innovative approach utilizes visible-light photocatalysis to couple quinoline compounds directly with sulfonyl chlorides. google.com This metal-free method avoids the use of harsh reagents like chlorosulfonic acid and can proceed at room temperature. google.com
Another distinct pathway involves the Sandmeyer-type reaction of an aminoquinoline. For instance, quinoline-5-sulfonyl chloride can be prepared from 5-aminoquinoline. google.com This process involves the diazotization of the amino group with sodium nitrite (B80452) and a strong acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride group. google.com
Furthermore, zinc-mediated reactions have been shown to be effective for the sulfonylation of quinoline N-oxides. rsc.org These alternative routes provide valuable options for synthesizing quinoline sulfonyl chlorides with different substitution patterns or when the substrate is sensitive to the harsh conditions of direct chlorosulfonation. A greener synthesis route for 3-methylquinoline-8-sulfonyl chloride has also been reported starting from 2-aminobenzenesulfonic acid, using a eutectic solvent and avoiding harsh chlorinating agents. google.com
Reactivity and Derivatization of 8 Methylquinoline 5 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety
The sulfonyl chloride functional group is a potent electrophile, making it susceptible to attack by a diverse range of nucleophiles. This reactivity is the cornerstone for the derivatization of 8-methylquinoline-5-sulfonyl chloride, enabling the formation of sulfonamides, sulfonate esters, and other related compounds.
Formation of Sulfonamides with Diverse Amine Substrates
The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the synthesis of sulfonamides. cbijournal.com This reaction typically proceeds readily under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
This compound is expected to react efficiently with both primary and secondary amines to yield the corresponding N-substituted sulfonamides. Research on analogous compounds, such as 8-hydroxyquinoline-5-sulfonyl chloride and 8-methoxyquinoline-5-sulfonyl chloride, demonstrates that these reactions can be carried out in anhydrous solvents like acetonitrile or chloroform, often using a base like triethylamine. nih.govmdpi.com For instance, 8-methoxyquinoline-5-sulfonyl chloride has been successfully reacted with various acetylenamine derivatives in anhydrous acetonitrile using triethylamine as a hydrogen chloride acceptor to produce sulfonamides in high yields. nih.gov Similarly, the reaction of 8-quinolinesulfonyl chloride with propargylamine or N-methylpropargylamine in chloroform with triethylamine affords the desired sulfonamides. mdpi.com
Table 1: Representative Reactions of Quinoline (B57606) Sulfonyl Chlorides with Amines
| Quinoline Sulfonyl Chloride Reactant | Amine Substrate | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 8-Methoxyquinoline-5-sulfonyl chloride | Acetylene derivatives of amines | Triethylamine | Anhydrous Acetonitrile | 8-Methoxyquinoline-5-sulfonamides | nih.gov |
| 8-Quinolinesulfonyl chloride | Propargylamine | Triethylamine | Chloroform | N-(Prop-2-yn-1-yl)quinoline-8-sulfonamide | mdpi.com |
| 8-Quinolinesulfonyl chloride | N-Methylpropargylamine | Triethylamine | Chloroform | N-Methyl-N-(prop-2-yn-1-yl)quinoline-8-sulfonamide | mdpi.com |
The robust nature of the sulfonylation reaction extends to more complex amine substrates, including heterocyclic amines and amino acids. The general procedure involves reacting the sulfonyl chloride with the amino group of the heterocycle or amino acid, typically under basic conditions to facilitate the reaction and neutralize liberated acid. While specific examples for this compound are not detailed in the available literature, related compounds like 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride have been reacted with glycine to form the corresponding sulfonamide derivative. This highlights the feasibility of coupling quinoline sulfonyl chlorides with amino acids.
Synthesis of Sulfonate Esters and Sulfonyl Hydrazides
Beyond amines, other nucleophiles can effectively react with the sulfonyl chloride moiety. Alcohols react to form sulfonate esters, and hydrazine derivatives yield sulfonyl hydrazides, which are themselves valuable synthetic intermediates.
The reaction with alcohols or phenols in the presence of a base like pyridine (B92270) or triethylamine is a standard method for converting sulfonyl chlorides to sulfonate esters. This transformation converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.
Sulfonyl hydrazides are readily prepared by reacting sulfonyl chlorides with hydrazine hydrate. For example, quinoline-8-sulfonyl chloride has been shown to react with hydrazine to produce quinoline-8-sulfonyl hydrazide. mdpi.com These sulfonyl hydrazide derivatives can be further elaborated, for instance, by condensation with aldehydes or ketones to form sulfonyl hydrazones.
Table 2: Synthesis of Sulfonate Esters and Hydrazides from Quinoline Sulfonyl Chlorides
| Reactant | Nucleophile | Reaction Conditions | Product Class | Reference |
|---|---|---|---|---|
| Aryl Sulfonyl Chloride | Alcohol/Phenol | Presence of a base (e.g., pyridine) | Sulfonate Ester | General Knowledge |
| Quinoline-8-sulfonyl chloride | Hydrazine | - | Quinoline-8-sulfonyl hydrazide | mdpi.com |
Exploration of Reactions with Other Nucleophilic Species
The reactivity of the sulfonyl chloride group is not limited to oxygen and nitrogen nucleophiles. Other species can also participate in substitution reactions. For example, reaction with sodium azide can produce sulfonyl azides, which are versatile intermediates in organic synthesis. Quinoline-8-sulfonyl chloride has been converted to the corresponding sulfonyl azide using this method. mdpi.com Furthermore, reactions with thiol nucleophiles are expected to yield thiosulfonate esters, given the electrophilic nature of the sulfonyl chloride.
Chemical Transformations of the Quinoline Core in this compound Derivatives
The quinoline ring system itself is a platform for a variety of chemical transformations. The presence of the methyl group at the C8 position and the electron-withdrawing sulfonyl chloride group at the C5 position influences the reactivity of the aromatic core.
The functionalization of the methyl group at the C8 position is a key area of research for related 8-methylquinoline (B175542) derivatives. Various metal-catalyzed C(sp³)—H activation protocols have been developed for the amidation, methylation, and arylation of the 8-methyl group, providing a pathway to complex diarylmethane compounds and other derivatives. researchgate.net
Directed Halogenation and Other Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the quinoline nucleus is a fundamental pathway for its functionalization. In general, the benzene ring of the quinoline system is preferentially attacked by electrophiles over the electron-deficient pyridine ring. The substitution pattern is directed to positions 5 and 8. In the case of this compound, the presence of substituents at both these positions means that further electrophilic attack on the ring is directed to the remaining available positions, primarily C7 and, to a lesser extent, C6.
A significant advancement in this area is the development of metal-free, regioselective halogenation methods for 8-substituted quinolines. rsc.orgresearchgate.netrsc.org Research has demonstrated an operationally simple protocol for the C5-halogenation of various 8-substituted quinolines using inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. rsc.orgresearchgate.net For the parent 8-methylquinoline, this methodology provides a direct route to C5-halogenated derivatives. For instance, chlorination of 8-methylquinoline with trichloroisocyanuric acid (TCCA) under standard conditions yields a separable mixture of the major C5-monochlorinated product and a minor dichlorinated product. rsc.org This high regioselectivity is a key feature of the reaction.
The directing effect of the substituents is crucial. The sulfonyl chloride group at C5 is a deactivating, meta-directing group for the benzene ring, while the methyl group at C8 is an activating, ortho-, para-directing group. The combined influence of these groups, along with the inherent reactivity of the quinoline system, governs the outcome of electrophilic substitution reactions. Theoretical studies on similar quinoline systems confirm that the distribution of electron density favors electrophilic attack on the carbocyclic ring. researchgate.net
Modifications and Functionalization of the Methyl Group at Position 8
The methyl group at the C8 position of the quinoline ring is not merely a passive substituent; it is a reactive handle that can be specifically functionalized. The proximity of the nitrogen atom in the quinoline ring (at position 1) plays a crucial role, often acting as a chelating directing group in transition-metal-catalyzed reactions. nih.gov This enables selective C(sp³)–H bond activation and functionalization, a challenging but powerful transformation in modern organic synthesis. nih.govresearchgate.net
Transition Metal-Catalyzed C-H Functionalization: 8-Methylquinoline is considered an ideal substrate for diverse C(sp³)–H functionalization reactions. nih.gov The nitrogen atom facilitates the formation of cyclometallated complexes with various transition metals, such as rhodium and palladium, which then directs catalytic activity to the C8-methyl group. nih.govrsc.org This strategy has been used for:
Alkylation: Rhodium(III) catalysts have been employed for the regioselective methylation of the C8-methyl group using organoboron reagents. rsc.org
Etherification: Palladium-catalyzed reactions can introduce ether linkages at the methyl position. The proposed mechanism involves the formation of a five-membered palladacycle intermediate. rsc.org
Radical Halogenation: Besides C-H activation, the methyl group can undergo radical reactions. When 8-methylquinoline is treated with tribromoisocyanuric acid (TBCA) under certain conditions, the major product isolated is the result of methyl group bromination, yielding 8-(bromomethyl)quinoline, rather than ring bromination. rsc.org This highlights the competition between electrophilic aromatic substitution on the ring and radical substitution at the benzylic methyl position.
| Reaction Type | Catalyst/Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| C(sp³)–H Methylation | Rhodium(III) catalyst, Organoboron reagent | -CH₂-CH₃ (Ethyl group) | rsc.org |
| C(sp³)–H Etherification | Palladium catalyst, PhI(OAc)₂ | -CH₂-OAc (Acetoxymethyl group) | rsc.org |
| Radical Bromination | Tribromoisocyanuric acid (TBCA) | -CH₂-Br (Bromomethyl group) | rsc.org |
Multi-Component Reaction Strategies Utilizing this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. rsc.org They allow for the rapid construction of complex molecular architectures from simple starting materials. rsc.org
While MCRs are widely used for the synthesis of quinoline derivatives themselves, the direct application of pre-functionalized quinolines like this compound as a building block within a multi-component reaction is less commonly documented. The primary reactivity of the sulfonyl chloride group is its reaction with nucleophiles (such as amines or alcohols) to form sulfonamides or sulfonate esters, respectively. researchgate.net This is typically a two-component reaction.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 8-methylquinoline |
| 5-chloro-8-methylquinoline |
| 5-bromo-8-methylquinoline |
| 8-(bromomethyl)quinoline |
| Trichloroisocyanuric acid |
| Tribromoisocyanuric acid |
| N-Bromosuccinimide |
| Sulfonyl azide |
Applications of 8 Methylquinoline 5 Sulfonyl Chloride in Advanced Chemical Synthesis
Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis
The utility of 8-methylquinoline-5-sulfonyl chloride as a synthetic intermediate is primarily derived from the reactivity of its sulfonyl chloride group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. rsc.orgcbijournal.com This reactivity is fundamental to its application in constructing more complex molecular architectures.
The general reaction involves the displacement of the chloride atom by a nitrogen-containing nucleophile, a process often facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are prevalent in a variety of biologically active molecules and functional materials due to their chemical stability and specific geometric and electronic properties. ekb.eg
The quinoline (B57606) scaffold itself is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a wide range of biological activities. researchgate.net The presence of the methyl group at the 8-position can influence the steric and electronic properties of the quinoline ring, potentially modulating the biological activity or physical properties of the final products. nih.gov
Table 1: Key Reactions of this compound
| Reaction Type | Nucleophile | Product | Significance |
|---|---|---|---|
| Sulfonamide Formation | Primary/Secondary Amines | 8-Methylquinoline-5-sulfonamides | Access to a wide range of biologically active scaffolds and functional materials. |
Contributions to Medicinal Chemistry Research as a Precursor for Active Scaffolds
The quinoline ring system is a cornerstone in the development of therapeutic agents, with applications ranging from anticancer to antimicrobial drugs. nih.govnih.gov this compound serves as a valuable precursor for the synthesis of novel quinoline-based compounds with potential medicinal applications.
Design and Synthesis of Quinoline-Based Scaffolds for Biological Investigations
By reacting this compound with various amines, chemists can generate libraries of novel 8-methylquinoline-5-sulfonamides. This combinatorial approach allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds. For instance, studies on related 8-hydroxyquinoline-5-sulfonamides have demonstrated that modifications to the sulfonamide moiety can significantly impact their anticancer and antibacterial properties. nih.gov The synthesis of a diverse set of derivatives from a common starting material is a key strategy in modern drug discovery. princeton.edu
Precursors for Enzyme Modulators and Receptor Ligands in Chemical Biology
The sulfonamide group is a well-established bioisostere for the amide bond, offering similar geometric properties but with altered metabolic stability and hydrogen bonding capabilities. princeton.edu This makes this compound a promising starting material for the synthesis of enzyme inhibitors and receptor ligands. The quinoline scaffold can act as a recognition element, binding to specific pockets in proteins, while the sulfonamide linkage provides a stable and geometrically defined connection to other pharmacophoric groups. For example, various quinoline derivatives have been investigated as inhibitors of enzymes such as kinases and proteases, which are important targets in cancer and infectious disease research. nih.gov
Development of Targeted Molecular Probes and Conjugates
The reactivity of the sulfonyl chloride group also lends itself to the development of molecular probes and bioconjugates. By reacting this compound with molecules containing a primary or secondary amine, such as fluorescent dyes, affinity tags, or biomolecules like peptides, researchers can create sophisticated tools for chemical biology. The quinoline moiety in such conjugates can serve various purposes, including acting as a fluorescent reporter, a metal chelator, or a DNA intercalating agent, depending on the specific design of the probe. scispace.com
Applications in Materials Science Research
The unique electronic and photophysical properties of the quinoline ring have led to its investigation in the field of materials science, particularly in the development of organic electronic devices. researchgate.net
Potential in Organic Electronic Materials, including OLED Intermediates
Quinoline derivatives are known to exhibit luminescence and can act as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netrroij.com While the direct application of this compound in OLEDs is not yet established, its derivatives hold potential. For instance, the sulfonyl group can be used to tune the electronic properties of the quinoline core, potentially leading to materials with improved charge transport characteristics or altered emission wavelengths. researchgate.net Furthermore, the sulfonyl chloride can be used to attach the 8-methylquinoline (B175542) core to other functional units, creating more complex materials for advanced electronic applications.
Table 2: Potential Applications of this compound Derivatives
| Field | Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Quinoline scaffold is a known pharmacophore; sulfonamide derivatives allow for SAR studies. |
| Antibacterial Agents | Quinoline derivatives have established antimicrobial activity. | |
| Enzyme Inhibitors | Sulfonamide group acts as a stable linker and bioisostere. | |
| Chemical Biology | Molecular Probes | Reactive handle for conjugation to reporter molecules. |
This compound is a reactive and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its ability to readily form stable sulfonamide linkages makes it an ideal starting point for the synthesis of diverse libraries of quinoline-based compounds for biological screening. While direct, large-scale applications are still emerging, the foundational chemistry of this compound, combined with the proven utility of the quinoline scaffold, ensures its continued relevance in the pursuit of novel therapeutic agents and advanced functional materials. Further research into the synthesis and characterization of its derivatives is likely to uncover new and valuable applications.
Integration into Polymeric Structures and Supramolecular Assemblies
The incorporation of specific chemical moieties into polymeric and supramolecular structures is a key strategy for developing materials with tailored functionalities. This compound serves as a versatile building block in this regard, primarily due to the reactive nature of its sulfonyl chloride group.
The sulfonyl chloride functional group is known to react with a variety of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. This reactivity allows for the covalent attachment of the 8-methylquinoline unit onto polymer backbones or monomer units that possess these functional groups. For instance, polymers containing pendant amine or hydroxyl groups can be chemically modified with this compound. This process grafts the quinoline moiety onto the polymer, thereby altering its chemical and physical properties. The introduction of the rigid, aromatic quinoline structure can enhance the thermal stability and mechanical strength of the polymer.
In the realm of supramolecular chemistry, non-covalent interactions are utilized to construct large, well-organized assemblies. Quinoline derivatives are known to participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and metal coordination. 8-Methylquinoline derivatives can be designed to self-assemble into complex architectures. While direct studies on this compound in this context are not extensively documented, the principles of supramolecular chemistry suggest its potential. For example, after conversion of the sulfonyl chloride to a sulfonamide, the resulting molecule could participate in hydrogen bonding networks, leading to the formation of gels, liquid crystals, or other ordered structures. Furthermore, the quinoline nitrogen atom can coordinate with metal ions, opening possibilities for the construction of metallo-supramolecular polygons and polyhedra.
Research on related quinoline derivatives has demonstrated their ability to form intricate supramolecular structures. For instance, 8-hydroxyquinoline (B1678124) is a well-known ligand in coordination chemistry that forms stable complexes with a variety of metals, leading to the formation of supramolecular sensors and emitting devices. researchgate.net Similarly, derivatives of 8-hydroxyquinoline have been shown to form hydrogen-bonded triple helices and other fascinating supramolecular architectures. acs.org These examples highlight the potential for 8-methylquinoline derivatives to be integrated into complex supramolecular systems.
Table 1: Potential Interactions for Supramolecular Assembly
| Interaction Type | Participating Groups on 8-Methylquinoline Derivative | Potential Supramolecular Structure |
|---|---|---|
| Hydrogen Bonding | Sulfonamide (post-reaction), Quinoline Nitrogen | 1D chains, 2D sheets, Gels |
| π-π Stacking | Quinoline aromatic rings | Stacked columnar arrays |
Utility in Proteomics and Fluorescence Labeling Research
The field of proteomics, the large-scale study of proteins, heavily relies on methods for protein detection, identification, and quantification. Chemical probes and labels are indispensable tools in this research. This compound possesses characteristics that make it a promising candidate for applications in proteomics and fluorescence labeling.
The primary utility of this compound in this context stems from its reactive sulfonyl chloride group. Sulfonyl chlorides are known to react with primary and secondary amines, such as the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable sulfonamide bonds. thermofisher.com This reactivity allows for the covalent labeling of proteins. By attaching the 8-methylquinoline moiety to a protein, researchers can introduce a unique tag for detection and analysis.
The quinoline core of the molecule is inherently fluorescent. Many quinoline derivatives exhibit fluorescence, and their photophysical properties can be sensitive to the local environment. mdpi.comniscpr.res.in This fluorescence can be exploited for the detection of labeled proteins in various experimental setups, such as in-gel fluorescence scanning after electrophoresis or in fluorescence microscopy. While the specific fluorescent properties of this compound are not widely reported, related quinoline sulfonamides have been developed as fluorescent probes. For example, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) is a well-known fluorescent sensor for zinc ions in biological systems. nih.gov The fluorescence of such compounds can be significantly enhanced upon binding to their target, a principle that is widely used in the design of fluorescent probes.
The development of novel fluorescent dyes for protein labeling is an active area of research. google.com The general strategy involves a fluorophore coupled to a reactive group that can covalently attach to a protein. liberty.edu this compound fits this design paradigm, with the 8-methylquinoline group acting as the fluorophore and the sulfonyl chloride as the reactive handle. The modification of proteins with such fluorescent tags enables their visualization and tracking within cells and tissues, providing insights into their localization, trafficking, and interactions.
Table 2: Comparison of Reactive Groups for Protein Labeling
| Reactive Group | Target Functional Group on Protein | Bond Formed | Stability |
|---|---|---|---|
| Sulfonyl Chloride | Primary/Secondary Amines (Lysine, N-terminus) | Sulfonamide | High |
| N-hydroxysuccinimide (NHS) ester | Primary Amines (Lysine, N-terminus) | Amide | High |
| Maleimide | Thiols (Cysteine) | Thioether | High |
Characterization and Spectroscopic Analysis of 8 Methylquinoline 5 Sulfonyl Chloride and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
The unequivocal determination of the structure of 8-methylquinoline-5-sulfonyl chloride hinges on the synergistic application of several spectroscopic methods. These techniques probe the molecule's atomic and electronic composition, providing a detailed map of its connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. While specific experimental data for this compound is not extensively reported in publicly available literature, the expected NMR spectra can be predicted based on the analysis of its constituent parts: the 8-methylquinoline (B175542) core and the sulfonyl chloride group.
¹H NMR: The proton NMR spectrum is anticipated to display a series of signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the protons of the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the sulfonyl chloride group at the 5-position and the electron-donating methyl group at the 8-position. These signals would likely appear in the downfield region, typically between 7.0 and 9.0 ppm. The methyl protons would give rise to a singlet in the upfield region, likely around 2.5-3.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the ten carbon atoms of the 8-methylquinoline ring and the methyl group. The carbon atom attached to the sulfonyl chloride group (C-5) and the carbons in its vicinity would experience a significant downfield shift due to the deshielding effect of the sulfonyl chloride moiety.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex aromatic region. HSQC would correlate each proton signal with its directly attached carbon atom, providing a robust framework for the complete structural assignment.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₈ClNO₂S), the calculated monoisotopic mass is 240.9964 Da. scbt.com An experimental HRMS analysis would be expected to yield a molecular ion peak ([M]+ or [M+H]+) that closely matches this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy provides unequivocal confirmation of the compound's molecular formula, distinguishing it from other potential isomers or impurities.
| Ion | Calculated m/z |
| [M+H]⁺ | 242.0037 |
| [M+Na]⁺ | 263.9856 |
Table 1: Predicted m/z values for common adducts of this compound in HRMS.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group would be prominent, typically appearing in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. Additionally, characteristic peaks for the C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the quinoline ring, would be observed.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system, being a chromophore, is expected to exhibit distinct absorption bands in the UV-Vis spectrum. These absorptions correspond to π-π* and n-π* electronic transitions. The presence of the sulfonyl chloride and methyl substituents would likely cause shifts in the absorption maxima (λ_max) compared to the parent quinoline molecule.
Chromatographic Methods for Compound Purity Assessment and Isolation
Chromatographic techniques are indispensable for both the purification of this compound from reaction mixtures and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for preliminary purity checks. By using an appropriate solvent system, the separation of the desired product from starting materials and byproducts can be visualized.
Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. Silica gel is a commonly used stationary phase, and the mobile phase (eluent) is typically a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate. The polarity of the eluent is carefully optimized to achieve efficient separation. For instance, in the synthesis of related quinoline-5-sulfonyl chlorides, column chromatography with chloroform or mixtures of chloroform and ethanol has been employed for purification. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purity assessment of the synthesized compound. By employing a suitable stationary phase (e.g., C18) and a well-defined mobile phase, a chromatogram is obtained where the purity of the compound can be quantified by the area of its corresponding peak. A patent for the related compound, 3-methylquinoline-8-sulfonyl chloride, describes the use of HPLC with a methanol/water mobile phase to determine a purity of over 99%. google.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While no specific X-ray crystallographic data for this compound has been found in the reviewed literature, this technique remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. Should suitable crystals be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This information would reveal the exact conformation of the molecule in the solid state, including the orientation of the sulfonyl chloride group relative to the quinoline ring. Such data is crucial for understanding intermolecular interactions, such as packing forces and potential hydrogen bonding (if co-crystallized with a suitable partner), which govern the crystal lattice structure.
Computational Chemistry and Theoretical Studies on Reactivity and Electronic Structure
In the absence of extensive experimental data, computational chemistry offers a powerful avenue to predict and understand the properties of this compound.
Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure. These calculations can provide valuable information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic structure and properties of molecules. For this compound, DFT calculations can provide detailed insights into its geometry, electronic distribution, and spectroscopic properties, which are often challenging to determine experimentally.
Theoretical studies on related quinoline derivatives have demonstrated the utility of DFT in predicting molecular characteristics. For instance, DFT calculations performed on other quinoline-based compounds have successfully elucidated structural parameters, donor-acceptor interactions, and molecular electrostatic potential (MEP) maps nih.govresearchgate.net. These studies often employ hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-31+G(d,p), to achieve a balance between computational cost and accuracy researchgate.net.
For this compound, key molecular properties that can be determined through DFT calculations include:
Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the sulfonyl chloride group is expected to be a region of high positive potential, indicating its susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions and the delocalization of electron density within the molecule.
| Calculated Property | Representative Value | Significance |
| HOMO Energy | -7.0 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -2.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.5 eV | Reflects the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.5 D | Provides insight into the overall polarity of the molecule. |
Prediction of Reaction Mechanisms and Energetic Profiles
The sulfonyl chloride moiety in this compound is a highly reactive functional group, making it a versatile precursor for the synthesis of sulfonamides through reactions with various nucleophiles, such as amines and alcohols nih.gov. Computational methods, particularly the exploration of Potential Energy Surfaces (PES), can be employed to predict the mechanisms and energetic profiles of these reactions.
The primary reaction of this compound is nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. This reaction typically proceeds through a stepwise or concerted mechanism. The reaction of 8-hydroxyquinoline-5-sulfonyl chloride with amines to form sulfonamides serves as a well-documented analogue for predicting the reactivity of the 8-methyl derivative nih.gov.
Automated reaction pathway exploration tools can be utilized to investigate the plausible reaction mechanisms and identify transition states (TS) and intermediates (IMs) nih.gov. For the reaction of this compound with a generic amine (R-NH2), a plausible pathway involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the departure of the chloride ion.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | This compound + R-NH2 | 0 |
| Transition State 1 (TS1) | [Amine approaching sulfonyl chloride] | +15 |
| Intermediate (IM1) | [Tetrahedral intermediate] | +5 |
| Transition State 2 (TS2) | [Chloride ion departing] | +12 |
| Products | 8-Methylquinoline-5-sulfonamide + HCl | -10 |
Note: The energy values in this table are hypothetical and serve to illustrate a typical energetic profile for a nucleophilic substitution reaction of a sulfonyl chloride. Specific computational studies are required to determine the precise energetic profile for the reaction of this compound.
The theoretical investigation of reaction mechanisms and energetic profiles provides valuable insights for optimizing reaction conditions and predicting the feasibility of synthesizing novel derivatives of this compound.
Future Perspectives and Emerging Research Avenues for 8 Methylquinoline 5 Sulfonyl Chloride
Development of More Sustainable and Green Synthetic Methodologies
The traditional synthesis of quinoline (B57606) sulfonyl chlorides often involves harsh reagents and conditions, such as the use of chlorosulfonic acid, which poses significant environmental and safety challenges. Future research will likely focus on developing greener and more sustainable synthetic routes to 8-methylquinoline-5-sulfonyl chloride and its analogues.
Key areas for development include:
Alternative Sulfonating Agents: Exploring milder and more selective sulfonating agents to replace chlorosulfonic acid. This could involve catalytic systems that utilize sulfur trioxide complexes or other less corrosive reagents.
Solvent Selection: Moving away from chlorinated solvents towards greener alternatives like ionic liquids, supercritical fluids, or bio-based solvents. Water-based syntheses, where feasible, represent an ideal goal. researchgate.net
Process Intensification: The adoption of technologies like microwave-assisted synthesis or flow chemistry could significantly reduce reaction times, improve energy efficiency, and allow for better control over reaction parameters, leading to higher yields and purity. researchgate.net
Catalytic Approaches: Designing catalytic methods for direct C-H sulfonation of the 8-methylquinoline (B175542) core would be a significant advancement, eliminating the need for stoichiometric reagents and reducing waste generation.
| Green Strategy | Traditional Approach | Potential Improvement | Key Benefits |
| Reagent | Chlorosulfonic Acid | Catalytic Sulfonation, Milder Reagents | Reduced Corrosivity, Higher Selectivity, Less Waste |
| Solvent | Dichloromethane, Acetonitrile | Water, Ionic Liquids, Supercritical CO₂ | Reduced Toxicity, Easier Recycling, Lower Environmental Impact |
| Energy | Conventional Heating (hours) | Microwave Irradiation, Flow Chemistry | Faster Reactions, Lower Energy Consumption, Improved Control |
| Atom Economy | Stoichiometric Reactions | Direct C-H Functionalization | Higher Efficiency, Less Byproduct Formation |
Exploration of Novel Derivatization Pathways for Diverse Chemical Libraries
The electrophilic nature of the sulfonyl chloride group makes it a versatile handle for a wide range of chemical transformations. While its reaction with amines to form sulfonamides is common, there is vast potential for exploring other derivatization pathways to generate diverse chemical libraries for screening purposes.
Future research directions include:
Reaction with Diverse Nucleophiles: Systematically exploring the reactivity of this compound with a broader range of nucleophiles, including alcohols, phenols, thiols, and carbanions, to generate libraries of sulfonate esters, thioesters, and sulfones.
Transition-Metal Catalysis: Developing novel cross-coupling reactions where the sulfonyl chloride group can participate, for instance, in desulfinative coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Click Chemistry Integration: The synthesis of derivatives bearing functional handles suitable for "click" chemistry, such as azides or alkynes, can facilitate the rapid construction of complex molecules and bioconjugates. The reaction of related quinoline sulfonyl chlorides with amines containing an acetylene moiety has already been demonstrated as a pathway to creating hybrid systems. nih.gov
| Reaction Type | Nucleophile/Reagent | Product Class | Potential Application |
| Sulfonamide Formation | Primary/Secondary Amines | Sulfonamides | Medicinal Chemistry, Agrochemicals |
| Sulfonate Ester Formation | Alcohols, Phenols | Sulfonate Esters | Pharmaceutical Intermediates, Protecting Groups |
| Suzuki-Miyaura Coupling | Boronic Acids (with catalyst) | Biaryls (via desulfination) | Organic Synthesis, Materials Science |
| Click Chemistry Precursors | Azido- or Alkynyl-amines | Functionalized Sulfonamides | Bioconjugation, Chemical Biology |
Expansion of Applications in Chemical Biology Tool Development and Probe Synthesis
The sulfonyl chloride moiety is a reactive electrophile capable of forming stable covalent bonds with nucleophilic residues in proteins, such as lysine (B10760008), tyrosine, serine, and histidine. rsc.org This reactivity, combined with the photophysical and metal-chelating properties of the quinoline core, makes this compound an attractive scaffold for developing chemical biology tools.
Emerging research avenues in this area are:
Covalent Enzyme Inhibitors: Designing targeted covalent inhibitors where the 8-methylquinoline core provides binding affinity and selectivity for a specific protein, and the sulfonyl chloride group acts as a warhead to covalently modify the target.
Activity-Based Probes: Developing probes that incorporate the 8-methylquinoline-5-sulfonyl scaffold to label and identify specific classes of enzymes in complex biological systems.
Fluorescent Probes: Leveraging the intrinsic fluorescence of the quinoline ring system to create probes for bioimaging. The sulfonyl chloride group can be used to attach the probe to a specific biomolecule or to design "turn-on" sensors that fluoresce upon reaction with a biological target.
Bioconjugation: Using the compound as a linker to attach other molecules, such as biotin or drugs, to proteins or other biomolecules.
Integration into Advanced Functional Materials Design and Engineering
The covalent anchoring of functional molecules onto surfaces or into polymer matrices is a cornerstone of modern materials science. The reactive sulfonyl chloride group of this compound provides a means to integrate the unique properties of the quinoline moiety into advanced materials.
Potential future applications include:
Sensing Materials: Immobilizing the molecule or its derivatives onto solid supports (e.g., silica, nanoparticles) to create materials for sensing metal ions. The quinoline core is a known metal chelator, and binding events could be detected via optical or electrochemical changes.
Functional Polymers: Incorporating the compound as a monomer or as a post-polymerization modification agent to create polymers with enhanced thermal stability, specific optical properties (e.g., fluorescence), or metal-binding capabilities.
Modified Electrodes: Covalently attaching the molecule to electrode surfaces to create chemically modified electrodes for electrocatalysis or electrochemical sensing applications.
Potential in Catalyst Development and Ligand Design for Organometallic Chemistry
The quinoline framework is a classic "privileged" structure in ligand design for organometallic chemistry and catalysis. The nitrogen atom is an excellent coordination site for a wide range of transition metals. This compound can serve as a precursor for a new class of ligands.
Opportunities for future research include:
Synthesis of Novel Ligands: Derivatizing the sulfonyl chloride group to introduce additional donor atoms (e.g., phosphorus, oxygen, or sulfur), thereby creating novel bidentate or tridentate ligands. For example, reaction with amino-phosphines could yield P,N-ligands.
Homogeneous Catalysis: Developing transition metal complexes based on these new ligands and evaluating their performance in catalytic reactions such as cross-coupling, hydrogenation, or polymerization.
Supported Catalysts: Immobilizing the ligand or its metal complex onto a solid support via the sulfonyl group to create recyclable heterogeneous catalysts, combining the advantages of homogeneous and heterogeneous catalysis. The development of catalysts on supports like modified carbon is an active area of research. mdpi.com
Q & A
Q. What are the ethical and reporting standards for publishing data on this compound in high-impact journals?
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw spectral data in repositories like Zenodo.
- Provide step-by-step synthetic procedures and characterization details in the main text or supplementary materials.
- Avoid "salami-slicing" by consolidating related findings into a single manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
